Meloside A

描述

Synthesis Analysis

The synthesis of Meloside A or related compounds typically involves complex chemical reactions and processes. For instance, the synthesis of crystalline vanadium silicate with MEL structure utilizes tetraethyl orthosilicate and vanadyl sulfate as raw materials, with tetrabutylammonium hydroxide as an additive, demonstrating the intricate procedures involved in producing materials with specific molecular structures (Rao et al., 1993).

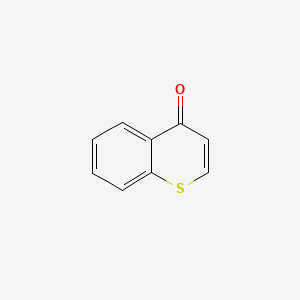

Molecular Structure Analysis

The molecular structure of compounds like Meloside A is often complex and requires advanced analytical techniques for elucidation. The study on melem, an intermediate during condensation of melamine rings to graphitic carbon nitride, through X-ray powder diffractometry and solid-state NMR, showcases the detailed analysis needed to understand the molecular structure of such compounds (Jürgens et al., 2003).

Chemical Reactions and Properties

Meloside A's chemical reactions and properties are key to its potential applications. For example, the synthesis and structure of 2,5,8-triazido-s-heptazine highlight the energetic and luminescent properties of nitrogen-rich carbon nitrides, indicating the relevance of such studies in understanding Meloside A's chemical behavior (Miller et al., 2004).

Physical Properties Analysis

The physical properties of Meloside A, such as thermal stability and electrical conductivity, are crucial for its potential applications. Research on graft copolymers of melamine shows how modifications in the chemical structure can impact the material's thermal stability, electrical conductivity, and optical properties, providing insights into the physical properties of Meloside A (Kaya & Yildirim, 2009).

Chemical Properties Analysis

The chemical properties of Meloside A, including its reactivity and interaction with other substances, are vital for understanding its potential uses. Studies on the synthesis and catalytic properties of metallo-titanium silicate molecular sieves with MEL topology offer a glimpse into how Meloside A and related compounds could serve as catalysts in various chemical reactions (Reddy et al., 1994).

科学研究应用

Antioxidant Activity

- Field : Phytochemistry and Biochemistry

- Application Summary : Meloside A has been found to exhibit antioxidant activity in studies conducted on Silene repens, a species of the Silene genus .

- Methods of Application : The antioxidant activity of Meloside A was determined using high-performance liquid chromatography with photodiode array detection and electrospray ionization triple quadrupole mass spectrometric detection (HPLC-PDA-ESI-tQ-MS) .

- Results : Meloside A, along with other compounds such as sileneside E, schaftoside, and isovitexin, showed the highest antioxidant activity among the studied compounds of S. repens . Meloside A exhibited moderate antioxidant activity with an IC50 value of 209 mM .

Lipase Inhibition

- Field : Nutrition and Metabolism

- Application Summary : Meloside A has been identified in cucumber flowers, which have been studied for their potential as a dietary supplement .

- Methods of Application : The flavonoid fraction of cucumber flowers was isolated and purified using liquid–liquid and solid-phase extraction, polyamide and Amberlite XAD-2 separation, and high-performance liquid chromatography with photodiode array detection and electrospray ionization triple quadrupole mass spectrometric detection (HPLC–PDA–ESI–tQ–MS/MS) .

- Results : The dominant compounds, including Meloside A, were studied separately for their potential to inhibit mammalian pancreatic lipases .

UV-B Radiation Protection

- Field : Plant Physiology

- Application Summary : In barley, phenylpropanoids, including Meloside A, have been described as having protective properties against excess UV-B radiation .

- Methods of Application : The protective properties of Meloside A against UV-B radiation were studied in barley plants .

- Results : The study suggested that Meloside A, along with other phenylpropanoids, could potentially protect barley plants from the harmful effects of excess UV-B radiation .

Pathogen Resistance

- Field : Plant Pathology

- Application Summary : Meloside A has been linked to resistance to pathogens in barley .

- Methods of Application : The resistance to pathogens was studied in barley plants with the presence of Meloside A .

- Results : The study suggested that Meloside A could potentially contribute to the resistance of barley plants to certain pathogens .

UV-B Radiation Protection

- Field : Plant Physiology

- Application Summary : In barley, phenylpropanoids, including Meloside A, have been described as having protective properties against excess UV-B radiation .

- Methods of Application : The protective properties of Meloside A against UV-B radiation were studied in barley plants .

- Results : The study suggested that Meloside A, along with other phenylpropanoids, could potentially protect barley plants from the harmful effects of excess UV-B radiation .

Pathogen Resistance

- Field : Plant Pathology

- Application Summary : Meloside A has been linked to resistance to pathogens in barley .

- Methods of Application : The resistance to pathogens was studied in barley plants with the presence of Meloside A .

- Results : The study suggested that Meloside A could potentially contribute to the resistance of barley plants to certain pathogens .

安全和危害

When handling Meloside A, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or inhalation, immediate medical attention is required .

属性

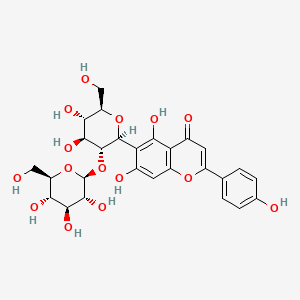

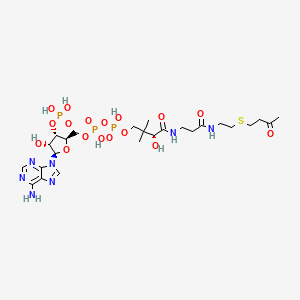

IUPAC Name |

6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c28-7-15-20(34)23(37)26(42-27-24(38)22(36)19(33)16(8-29)41-27)25(40-15)18-12(32)6-14-17(21(18)35)11(31)5-13(39-14)9-1-3-10(30)4-2-9/h1-6,15-16,19-20,22-30,32-38H,7-8H2/t15-,16-,19-,20-,22+,23+,24-,25+,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTTXGQDIROLTQ-FASGCTRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40940411 | |

| Record name | 1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-6-yl]-2-O-hexopyranosylhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Meloside A | |

CAS RN |

60767-80-8, 189033-11-2 | |

| Record name | Isovitexin 2′′-O-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60767-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meloside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060767808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-6-yl]-2-O-hexopyranosylhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-O-anthracen-9-yl 13-O-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl] 2-hexyltridecanedioate](/img/structure/B1194861.png)

![(1S,2R,3S,4R,5S)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol](/img/structure/B1194881.png)